molecular formula C26H20N2O4 B2805322 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941991-25-9

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2805322
CAS RN: 941991-25-9
M. Wt: 424.456
InChI Key: RHIYZUDNIXAAOV-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H20N2O4 and its molecular weight is 424.456. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research on compounds closely related to "N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide" involves detailed studies on their synthesis and chemical behavior. For example, the regioselectivity of N-alkylation reactions in similar quinoline derivatives has been explored, highlighting the significance of the carboxamide unit connected to the quinoline core in determining biological activities (Batalha et al., 2019). Furthermore, cyclocondensation reactions have been employed for the efficient synthesis of benzopyrone derivatives, indicating a broad synthetic interest in chromene-based compounds (El-Shaaer, 2012).

Pharmacological Activities

Several studies have focused on the pharmacological potential of chromene derivatives, especially in relation to neurodegenerative diseases like Alzheimer's. Arylisoxazole-chromenone carboxamides, structurally akin to the compound , have been investigated for their inhibitory activity against cholinesterase enzymes, a target for Alzheimer's disease therapy. Some derivatives have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, with further investigations into their neuroprotective and metal chelating abilities (Saeedi et al., 2020). This underscores the potential therapeutic applications of these compounds in managing neurodegenerative conditions.

Sensing Applications

Compounds based on the chromene structure have also been developed as chemosensors, particularly for the detection of anions. Coumarin benzothiazole derivatives, which share a similar chromene core with the target compound, have been synthesized and shown to effectively recognize cyanide anions through a Michael addition reaction. This capability demonstrates the utility of chromene derivatives in the development of sensitive and selective sensors for environmental and biological monitoring (Wang et al., 2015).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c29-24-13-10-18-14-20(11-12-22(18)28(24)16-17-6-2-1-3-7-17)27-25(30)21-15-19-8-4-5-9-23(19)32-26(21)31/h1-9,11-12,14-15H,10,13,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIYZUDNIXAAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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